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Compound of Interest

Compound Name: App-MP

Cat. No.: B057337 Get Quote

An In-depth Technical Guide to Adenosine 5'-(β,γ-methylene)triphosphate (App-MP / AMP-

PCP)

For Researchers, Scientists, and Drug Development Professionals

Introduction
Adenosine 5'-(β,γ-methylene)triphosphate (commonly referred to by the acronym AMP-PCP,

and likely the intended subject of "App-MP") is a non-hydrolyzable analog of adenosine

triphosphate (ATP). In this molecule, a methylene bridge replaces the oxygen atom between

the β and γ phosphates. This structural modification makes the terminal phosphate group

resistant to cleavage by ATPases and kinases, rendering it an invaluable tool in biochemistry

and pharmacology. AMP-PCP acts as a competitive inhibitor for many ATP-dependent

enzymes, effectively locking them in an ATP-bound conformational state. This allows for the

detailed study of enzyme kinetics, protein-substrate interactions, and the structural basis of

enzyme mechanisms. Furthermore, it serves as a selective agonist for certain purinergic

receptors.

This technical guide provides a comprehensive overview of AMP-PCP, including its chemical

identity, biochemical properties, and key experimental applications.
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Identifier Value

Common Name Adenosine 5'-(β,γ-methylene)triphosphate

Synonyms
AMP-PCP, β,γ-Methyleneadenosine 5'-

triphosphate

IUPAC Name
({--INVALID-LINK--

phosphoryl}methyl)phosphonic acid

CAS Number 3469-78-1[1]

Molecular Formula C₁₁H₁₈N₅O₁₂P₃

Molecular Weight 505.21 g/mol

Quantitative Data: Binding Affinities and Inhibitory
Constants
AMP-PCP's utility stems from its ability to bind to the active sites of ATP-dependent enzymes

and receptors. The following table summarizes key quantitative data regarding its binding

affinity and inhibitory constants for several well-characterized protein targets.
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Protein Target
Organism/Syst
em

Metric Value Reference(s)

Heat shock

protein 90

(Hsp90)

Not specified Kd 3.8 µM [2][3][4]

Glycogen

synthase kinase

β (GSK-3β)

Not specified Ki 490 µM [5]

P2X₁ and P2X₃

Receptors (for

α,β-methylene

ATP)

Rat EC₅₀ ~1 µM [6]

Adenylate

Cyclase
Not specified Ki ~0.5 mM [6]

Experimental Protocols
Competitive Inhibition Assay for Kinases (Scintillation
Proximity Assay)
This protocol outlines a method to determine the ATP-competitive nature of kinase inhibitors

using AMP-PCP. The principle relies on measuring the shift in the IC₅₀ value of an inhibitor in

the presence of a fixed concentration of the competitive inhibitor, AMP-PCP.

Materials:

Kinase of interest (e.g., Glycogen Synthase Kinase-3β)

Peptide substrate for the kinase

[γ-³³P]ATP

AMP-PCP
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Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated for biotinylated

substrates)

Microplate suitable for scintillation counting

Microplate scintillation counter

Procedure:

Prepare Reagents:

Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

Prepare a solution of AMP-PCP in the kinase assay buffer at a concentration above its Kᵢ

(e.g., for GSK-3β, a concentration > 490 µM would be appropriate).[5]

Prepare a master mix containing the kinase, its peptide substrate, and [γ-³³P]ATP at a low

concentration.

Assay Setup:

In a microplate, add the test inhibitor dilutions.

To one set of wells, add the kinase assay buffer. To a parallel set of wells, add the AMP-

PCP solution.

Initiate the kinase reaction by adding the master mix to all wells.

Incubation:

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a

predetermined time to allow for substrate phosphorylation.

Detection:
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Stop the reaction by adding a stop solution containing EDTA and the SPA beads.

Incubate to allow the biotinylated peptide substrate to bind to the streptavidin-coated

beads.

Centrifuge the plate to pellet the beads.

Measurement:

Measure the radioactivity in each well using a microplate scintillation counter. The signal is

proportional to the amount of phosphorylated substrate bound to the beads.

Data Analysis:

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration

for both conditions (with and without AMP-PCP).

Determine the IC₅₀ values from the resulting dose-response curves. A significant rightward

shift in the IC₅₀ curve in the presence of AMP-PCP indicates that the inhibitor is ATP-

competitive.

ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP

hydrolysis by an ATPase. It can be used to determine the inhibitory effect of AMP-PCP.

Materials:

Purified ATPase enzyme

ATP

AMP-PCP

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)

Malachite Green Reagent (see preparation note below)

Phosphate Standard Solution (e.g., KH₂PO₄)
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96-well microplate

Microplate reader

Reagent Preparation (Malachite Green):

A common formulation involves mixing solutions of malachite green, ammonium molybdate,

and a stabilizer like polyvinyl alcohol in an acidic solution.[7][8] It is crucial to use phosphate-

free water and glassware to minimize background.

Procedure:

Prepare Reagents:

Prepare serial dilutions of AMP-PCP in the assay buffer.

Prepare a solution of ATP at a concentration near the Kₘ of the ATPase.

Assay Setup:

In a 96-well plate, add the assay buffer, the ATPase enzyme, and the different

concentrations of AMP-PCP. Include a control with no inhibitor.

Pre-incubate the plate at the enzyme's optimal temperature for a few minutes.

Initiate the reaction by adding the ATP solution to all wells.

Incubation:

Incubate the plate at the optimal temperature for a fixed period (e.g., 15-30 minutes),

ensuring the reaction remains in the linear range.

Stop Reaction and Color Development:

Stop the enzymatic reaction by adding the Malachite Green Reagent to each well.[9] This

reagent is acidic and will denature the enzyme.

Allow the color to develop for 15-30 minutes at room temperature.
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Measurement:

Measure the absorbance at approximately 620-650 nm using a microplate reader.

Data Analysis:

Create a standard curve using the phosphate standard solution to determine the

concentration of Pi released in each well.

Plot the rate of phosphate release against the concentration of AMP-PCP to determine its

inhibitory effect and calculate the IC₅₀ if applicable.

Signaling Pathways and Mechanisms of Action
Inhibition of ATP-Dependent Enzymes
AMP-PCP is a valuable tool for dissecting the mechanism of ATP-dependent enzymes such as

kinases and ATPases. By binding to the ATP-binding pocket without being hydrolyzed, it can

trap the enzyme in a state that mimics the binding of the natural substrate. This "frozen" state is

amenable to structural studies like X-ray crystallography and cryo-EM, providing insights into

the conformational changes that occur upon substrate binding.
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Competitive inhibition of an ATP-dependent enzyme by AMP-PCP.

Activation of P2X Receptors
Extracellular ATP is a key signaling molecule that activates purinergic receptors, which are

broadly classified into P2X and P2Y families. P2X receptors are ligand-gated ion channels that,

upon binding ATP, open to allow the influx of cations like Na⁺ and Ca²⁺.[10][11][12][13] AMP-

PCP can act as an agonist at certain P2X receptor subtypes, particularly P2X₁ and P2X₃.[6] By

using a non-hydrolyzable analog, researchers can study the direct effects of receptor activation

without the confounding influence of ATP degradation products like ADP and adenosine, which

can activate other purinergic receptors.
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Activation of P2X receptors by AMP-PCP leading to cellular responses.

Conclusion
Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP) is a powerful and versatile tool for

researchers in the life sciences. Its resistance to hydrolysis allows for the stabilization of

enzyme-substrate complexes and the specific activation of certain purinergic receptors. The

data and protocols presented in this guide are intended to provide a solid foundation for the

design and execution of experiments utilizing this important ATP analog. As with any reagent,

careful consideration of its concentration, purity, and the specific experimental context is crucial

for obtaining reliable and reproducible results.
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To cite this document: BenchChem. [App-MP CAS number and IUPAC name]. BenchChem,
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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